Cas no 33453-22-4 (2(1H)-Quinazolinone, 1-(cyclopropylmethyl)-4-phenyl-)

2(1H)-Quinazolinone, 1-(cyclopropylmethyl)-4-phenyl-, is a heterocyclic organic compound featuring a quinazolinone core substituted with a cyclopropylmethyl group at the 1-position and a phenyl group at the 4-position. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The cyclopropylmethyl moiety enhances metabolic stability, while the phenyl group contributes to π-π stacking interactions, potentially improving binding affinity in target applications. Its well-defined synthetic route allows for high purity and scalability, supporting its use in drug discovery and development. The compound’s stability and functional group diversity make it a versatile building block for designing bioactive molecules.
2(1H)-Quinazolinone, 1-(cyclopropylmethyl)-4-phenyl- structure
33453-22-4 structure
Product Name:2(1H)-Quinazolinone, 1-(cyclopropylmethyl)-4-phenyl-
CAS No:33453-22-4
MF:C18H16N2O
MW:276.332444190979
CID:1457914
PubChem ID:13189051
Update Time:2025-11-05

2(1H)-Quinazolinone, 1-(cyclopropylmethyl)-4-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 2(1H)-Quinazolinone, 1-(cyclopropylmethyl)-4-phenyl-
    • 1-(cyclopropylmethyl)-4-phenylquinazolin-2-one
    • 33453-22-4
    • DTXSID40525924
    • 1-(cyclopropylmethyl)-4-phenyl-1,2-dihydroquinazolin-2-one
    • 1-(Cyclopropylmethyl)-4-phenylquinazolin-2(1H)-one
    • SCHEMBL11164226
    • Inchi: 1S/C18H16N2O/c21-18-19-17(14-6-2-1-3-7-14)15-8-4-5-9-16(15)20(18)12-13-10-11-13/h1-9,13H,10-12H2
    • InChI Key: UVEZKNJPYKHGCF-UHFFFAOYSA-N
    • SMILES: O=C1N=C(C2C=CC=CC=2)C2C=CC=CC=2N1CC1CC1

Computed Properties

  • Exact Mass: 276.12638
  • Monoisotopic Mass: 276.126263138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 435
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 32.7Ų

Experimental Properties

  • PSA: 32.67

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Additional information on 2(1H)-Quinazolinone, 1-(cyclopropylmethyl)-4-phenyl-

Introduction to 2(1H)-Quinazolinone, 1-(cyclopropylmethyl)-4-phenyl- (CAS No. 33453-22-4)

2(1H)-Quinazolinone, 1-(cyclopropylmethyl)-4-phenyl-, identified by its Chemical Abstracts Service (CAS) number 33453-22-4, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic molecule belongs to the quinazolinone class, which is renowned for its diverse biological activities and potential therapeutic applications. The structural features of this compound, particularly the presence of a cyclopropylmethyl group and a phenyl ring, contribute to its unique chemical properties and biological interactions.

The quinazolinone scaffold has been extensively studied due to its role as a core structure in numerous pharmacologically active agents. These compounds exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The introduction of substituents such as the cyclopropylmethyl and phenyl groups into the quinazolinone framework can modulate its pharmacokinetic and pharmacodynamic profiles, making it a valuable scaffold for drug discovery and development.

In recent years, there has been growing interest in quinazolinone derivatives as potential candidates for treating various diseases. One of the most notable areas of research has been in oncology. Studies have demonstrated that certain quinazolinone derivatives can inhibit the growth of cancer cells by targeting key molecular pathways involved in cell proliferation and survival. For instance, modifications at the 1-position with a cyclopropylmethyl group have been shown to enhance binding affinity to specific enzymes or receptors, thereby improving therapeutic efficacy.

The phenyl ring in 2(1H)-Quinazolinone, 1-(cyclopropylmethyl)-4-phenyl- also plays a crucial role in determining its biological activity. Phenyl-substituted quinazolinones often exhibit improved solubility and metabolic stability, which are critical factors for drug development. Additionally, the electronic properties of the phenyl ring can influence the compound's interactions with biological targets, potentially leading to novel mechanisms of action.

Recent advancements in computational chemistry and molecular modeling have facilitated the design of more effective quinazolinone derivatives. These techniques allow researchers to predict the binding affinity and selectivity of compounds like 2(1H)-Quinazolinone, 1-(cyclopropylmethyl)-4-phenyl- towards specific biological targets. This has led to the identification of new lead compounds with enhanced potency and reduced side effects.

The synthesis of 2(1H)-Quinazolinone, 1-(cyclopropylmethyl)-4-phenyl- involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the cyclopropylmethyl group typically involves alkylation reactions, while the attachment of the phenyl ring can be achieved through Friedel-Crafts acylation or alkylation. These synthetic strategies have been optimized over time to ensure high yields and purity of the final product.

One of the key challenges in developing quinazolinone-based drugs is their metabolic stability. The presence of sensitive functional groups can make these compounds susceptible to degradation by enzymes such as cytochrome P450 oxidases. However, strategies such as chemical protection or bioisosteric replacement have been employed to enhance metabolic stability while maintaining biological activity.

Preclinical studies have shown promising results with several quinazolinone derivatives in animal models. These studies have evaluated various parameters, including efficacy, toxicity, and pharmacokinetics. The findings from these studies provide valuable insights into the potential therapeutic applications of compounds like 2(1H)-Quinazolinone, 1-(cyclopropylmethyl)-4-phenyl-, paving the way for further clinical investigations.

The future direction of research on quinazolinone derivatives is likely to focus on improving their selectivity and reducing off-target effects. Advances in medicinal chemistry and biotechnology offer new opportunities for designing molecules with enhanced therapeutic profiles. Additionally, interdisciplinary approaches combining computational modeling with experimental validation will be crucial in accelerating the discovery process.

In conclusion,2(1H)-Quinazolinone, 1-(cyclopropylmethyl)-4-phenyl- (CAS No. 33453-22-4) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and demonstrated biological activities make it an attractive scaffold for developing novel therapeutic agents. As research continues to uncover new applications for this compound and related derivatives,2(1H)-Quinazolinone, 1-(cyclopropylmethyl)-4-phenyl- is poised to play a significant role in addressing unmet medical needs.

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